5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a cyano group, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile with an amide in the presence of a base. For example, the reaction of 2-cyanoacetamide with an α,β-unsaturated nitrile under basic conditions can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce amine-substituted oxazoles.
Scientific Research Applications
5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs.
Mechanism of Action
The mechanism of action of 5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The cyano group and oxazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and cyano-substituted heterocycles, such as:
- 5-(Cyanomethyl)-1,2,4-oxadiazole
- 5-(Cyanomethyl)-1,3,4-thiadiazole
- 5-(Cyanomethyl)-1,2,3-triazole .
Uniqueness
What sets 5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both a cyano group and an oxazole ring allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.
Properties
IUPAC Name |
5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-2-1-4-3-5(6(8)10)9-11-4/h4H,1,3H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODCFPAICVILRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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